Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBOERLWPQMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(hydroxymethyl)cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate is investigated for its potential therapeutic properties. The carbamate group enhances the stability and bioavailability of drug molecules, making it a valuable scaffold for developing new pharmaceuticals.
Key Findings :
- Bioactivity : Studies indicate that derivatives of this compound may modulate neurotransmitter systems, potentially influencing metabolic pathways and exhibiting antidepressant-like effects .
- Receptor Interaction : It has been suggested that this compound can interact with adrenergic receptors, particularly the beta-3 adrenergic receptor, which may have implications for obesity treatment and metabolic disorders.
Organic Synthesis
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds.
Synthesis Methods :
- The synthesis typically involves various reactions such as oxidation, reduction, and substitution, utilizing reagents like lithium aluminum hydride and potassium permanganate under controlled conditions .
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acid derivatives |
| Reduction | Lithium aluminum hydride | Amines |
| Substitution | Alkoxides or amines | Substituted derivatives |
Biological Research
In biological contexts, this compound is used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for synthesizing biologically active molecules.
Case Studies :
- Metabolic Effects Study : Research on similar compounds indicated significant increases in energy expenditure and fat oxidation in murine models when administered varying doses over four weeks.
- Neurotransmitter Modulation Study : Another study demonstrated enhanced release of serotonin and norepinephrine in neuronal cultures, suggesting potential applications in treating mood disorders.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials due to its reactivity and stability. Its applications extend to coatings and adhesives where specific chemical properties are required.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclic Backbone Variations
tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3)
- Structure : Cyclopentane backbone with a ketone (oxo) group at position 3.
- Molecular Weight: 199.26 g/mol (C₁₀H₁₇NO₃).
- Key Differences : The oxo group replaces the hydroxymethyl, reducing hydrogen-bonding capacity and altering reactivity. This compound is more electrophilic, making it suitable for nucleophilic additions (e.g., Grignard reactions) .
tert-Butyl (3-oxocyclohexyl)carbamate (CAS: 885280-38-6)
- Structure : Cyclohexane ring with a ketone group.
- Similarity Score : 0.98 (compared to the cyclopentyl analog) .
- The ketone’s reactivity is similar to the cyclopentyl analog but with distinct conformational preferences.
tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS: 142733-64-0)
Functional Group Modifications
tert-Butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate (CAS: 2306254-13-5)
- Structure : Bromomethyl substituent replaces hydroxymethyl.
- Molecular Weight: 278.19 g/mol (C₁₁H₂₀BrNO₂).
- Key Differences : The bromine atom enhances electrophilicity, making this compound a key intermediate for nucleophilic substitutions (e.g., Suzuki couplings). Higher molecular weight and lipophilicity may reduce aqueous solubility compared to the hydroxymethyl analog .
tert-Butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate (CAS: 1363382-11-9)
- Structure : Oxetane ring replaces cyclopentane.
- Molecular Weight: 217.27 g/mol (C₁₀H₁₉NO₄).
- Key Differences : The oxygen atom in the oxetane increases polarity and metabolic stability. Oxetanes are prized in drug design for improving pharmacokinetic properties .
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate (CAS: 1032684-85-7)
Bicyclic and Hybrid Structures
tert-Butyl N-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]carbamate (CAS: 1638765-26-0)
Comparative Data Table
Biological Activity
Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate (CAS No. 1781907-97-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
This compound is synthesized through various organic reactions involving carbamate formation. The synthesis typically includes the reaction of tert-butyl carbamate with hydroxymethyl cyclopentane derivatives under controlled conditions, often utilizing solvents and catalysts to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications. The compound exhibits various pharmacological properties, which can be summarized as follows:
- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
- Neuroprotective Effects : Preliminary studies suggest that it may offer protective effects against neurotoxic agents, such as amyloid-beta, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promise as an antimicrobial agent.
The mechanism of action for this compound involves interactions with specific biological targets. It is hypothesized to modulate enzyme activity and receptor interactions, leading to various biological effects such as:
- Inhibition of Oxidative Stress : By reducing reactive oxygen species (ROS), the compound may help in maintaining cellular integrity.
- Regulation of Neurotransmitter Release : It may influence neurotransmitter systems, contributing to its neuroprotective effects.
Study 1: Neuroprotective Effects Against Amyloid Beta
A significant study examined the effects of this compound on astrocytes exposed to amyloid-beta. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. Specifically, levels of malondialdehyde (MDA), a marker for lipid peroxidation, were notably decreased in treated samples.
| Treatment | MDA Levels (µM) | Significance |
|---|---|---|
| Control | 5.2 | - |
| Untreated | 8.7 | p < 0.05 |
| Treated | 6.1 | p < 0.05 vs Untreated |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
Q & A
Q. Table 1: Comparison of Synthetic Approaches
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
